molecular formula C22H22O5 B11155493 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B11155493
M. Wt: 366.4 g/mol
InChI Key: SYGJHVIPIDEJQH-UHFFFAOYSA-N
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Description

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the target compound in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways . Detailed studies on its exact mechanism are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one stands out due to its unique structural features, which contribute to its distinct chemical reactivity and potential biological activities. Its specific substitution pattern on the chromen-2-one core differentiates it from other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propylchromen-2-one

InChI

InChI=1S/C22H22O5/c1-4-6-15-12-21(24)27-22-14(2)20(10-9-18(15)22)26-13-19(23)16-7-5-8-17(11-16)25-3/h5,7-12H,4,6,13H2,1-3H3

InChI Key

SYGJHVIPIDEJQH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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